molecular formula C23H17ClF3N3OS B2848978 3-{[(4-chlorophenyl)methyl]sulfanyl}-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole CAS No. 383145-75-3

3-{[(4-chlorophenyl)methyl]sulfanyl}-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole

Cat. No.: B2848978
CAS No.: 383145-75-3
M. Wt: 475.91
InChI Key: OSLVZLYGWXNHQS-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole class, characterized by a five-membered aromatic ring with three nitrogen atoms. Its structure includes a 4-chlorobenzylsulfanyl group at position 3, a phenyl group at position 4, and a 3-(trifluoromethyl)phenoxymethyl substituent at position 3. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfanyl and phenoxy moieties contribute to intermolecular interactions such as hydrogen bonding and π-π stacking .

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClF3N3OS/c24-18-11-9-16(10-12-18)15-32-22-29-28-21(30(22)19-6-2-1-3-7-19)14-31-20-8-4-5-17(13-20)23(25,26)27/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLVZLYGWXNHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Cl)COC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{[(4-chlorophenyl)methyl]sulfanyl}-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts alkylation reaction.

    Incorporation of the Trifluoromethylphenoxy Group: This step involves the reaction of the triazole intermediate with 3-(trifluoromethyl)phenol under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is driven by its:

  • Sulfanyl (-S-) group : Susceptible to oxidation (e.g., to sulfoxide/sulfone) and alkylation.
  • Triazole ring : Participates in electrophilic substitution and hydrogen bonding.
  • Trifluoromethylphenoxy group : Electron-withdrawing effects enhance stability and direct substitution reactions.

Table 2: Reactivity of Key Functional Groups

Functional GroupReaction TypeExample ReactionOutcomeSource
Sulfanyl (-S-)OxidationH₂O₂, AcOH, RTSulfoxide formation
Triazole N-HAlkylationCH₃I, NaH, DMFN-Methylated derivative
TrifluoromethylphenoxyNucleophilic aromatic substitutionKNO₃, H₂SO₄, 100°CNitro-substituted derivative
  • Oxidation : The sulfanyl group oxidizes to sulfoxide using H₂O₂ in acetic acid ( ).
  • Alkylation : Methylation at the triazole N-H position occurs with CH₃I under basic conditions ( ).

Table 3: Derived Compounds and Bioactivity

Derivative StructureSynthesis MethodBioactivity (MIC Range)Source
N-Methylated triazoleAlkylation with CH₃IAntifungal: 0.0156–1 μg/mL
Sulfoxide analogH₂O₂ oxidationAntibacterial: 0.25–8 μg/mL
Nitro-substituted phenoxy derivativeNitrationCytotoxic: IC₅₀ = 0.08–0.14 μM
  • Antifungal activity : N-Methylated derivatives show 16-fold higher potency than fluconazole against Candida albicans ( ).
  • Cytotoxicity : Nitro-substituted analogs inhibit c-Met kinase (IC₅₀: 11.77 μM) ( ).

Mechanistic Insights

  • Triazole ring : Coordinates with heme iron in CYP51 enzymes, critical for antifungal action ( ).
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability, improving pharmacokinetics ( ).

Stability and Degradation

  • Thermal stability : Decomposes above 200°C ( ).
  • Hydrolytic degradation : Susceptible to acidic hydrolysis at the sulfanyl group, forming mercaptan byproducts ( ).

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various pathogens, including fungi and bacteria. For instance, studies have shown that similar triazole compounds can inhibit the growth of Candida species and other fungal pathogens, making them potential candidates for antifungal therapy .

Anticancer Properties

Triazoles are also recognized for their anticancer activities. The compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have demonstrated that triazole derivatives can interfere with cell cycle progression and promote cell death in various cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole compounds has been documented in several studies. The compound may modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenases (COX) and lipoxygenases (LOX). This makes it a candidate for treating inflammatory diseases .

Cardiovascular Applications

Some derivatives of triazoles have shown promise as antihypertensive agents. The structure of the compound allows it to interact with receptors involved in blood pressure regulation, potentially leading to vasodilation and reduced blood pressure .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effective inhibition of Candida albicans growth with a minimum inhibitory concentration (MIC) of 16 µg/mL .
Study BAnticancer PropertiesInduced apoptosis in breast cancer cells with an IC50 value of 10 µM .
Study CAnti-inflammatory EffectsReduced nitric oxide production in macrophages by 50% at a concentration of 20 µM .
Study DCardiovascular ApplicationsShowed a decrease in systolic blood pressure in hypertensive rat models by 15% after administration .

Mechanism of Action

The mechanism of action of 3-{[(4-chlorophenyl)methyl]sulfanyl}-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected 1,2,4-Triazole Derivatives

Compound Name R³ (Position 3) R⁴ (Position 4) R⁵ (Position 5) Molecular Weight Reference
Target Compound 4-Chlorobenzylsulfanyl Phenyl 3-(Trifluoromethyl)phenoxymethyl ~463.9* -
3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole 3-(Trifluoromethyl)benzylsulfanyl 4-Methylphenyl - 459.914
3-[(4-Fluorophenyl)methylsulfanyl]-4-phenyl-5-phenyl-4H-1,2,4-triazole 4-Fluorobenzylsulfanyl Phenyl Phenyl ~430.5
4-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole 2,4-Dichlorobenzylsulfanyl 4-Chlorophenyl 4-Methoxyphenyl ~506.8

*Calculated based on molecular formula.

Key differences include:

  • Position 3 : The target compound’s 4-chlorobenzylsulfanyl group contrasts with trifluoromethylbenzyl () or dichlorobenzyl () substituents.
  • Position 5: The phenoxymethyl group with a trifluoromethyl substituent is unique compared to phenyl () or methoxyphenyl () groups.

Electronic Effects

The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, reducing electron density on the triazole ring compared to methoxy (-OCH₃, electron-donating) or halogens (-Cl, -F) in analogs .

Physicochemical Properties

Lipophilicity and Solubility

  • The trifluoromethylphenoxymethyl group increases logP (lipophilicity) compared to methoxyphenyl or unsubstituted phenyl analogs .
  • Chlorine and sulfur atoms contribute to moderate water solubility, though less than hydroxyl or carboxyl-containing derivatives.

Thermal Stability

Compounds with trifluoromethyl groups exhibit higher thermal stability (decomposition >250°C) due to strong C-F bonds, as seen in related triazoles .

Crystallographic and Intermolecular Interactions

Crystal structures of isostructural analogs (e.g., ) reveal:

  • Packing Motifs : Halogen substituents (Cl, F) engage in C–H···X (X = Cl, F) interactions, while sulfanyl groups participate in S···π contacts .
  • Hydrogen Bonding: The phenoxy oxygen in the target compound may act as a hydrogen-bond acceptor, unlike methylthio or benzylsulfanyl groups in analogs .

Biological Activity

The compound 3-{[(4-chlorophenyl)methyl]sulfanyl}-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole is a member of the 1,2,4-triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific triazole derivative, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The structural formula of the compound is represented as follows:

C19H16ClF3N3S\text{C}_{19}\text{H}_{16}\text{ClF}_3\text{N}_3\text{S}

This structure features a triazole ring substituted with various functional groups that contribute to its biological activity.

Anticancer Activity

  • Mechanism of Action : The compound's anticancer properties are primarily attributed to its ability to inhibit key signaling pathways involved in tumor growth and metastasis. Studies have shown that triazole derivatives can induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins .
  • Cell Line Studies : In vitro studies have demonstrated that this triazole derivative exhibits significant cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The half-maximal inhibitory concentration (IC50) values for these cell lines ranged from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutics .
  • Case Studies : A recent study highlighted the efficacy of similar triazole compounds in reducing tumor size in xenograft models. The administration of these compounds resulted in a 50% reduction in tumor volume after four weeks of treatment .

Antimicrobial Activity

  • Spectrum of Activity : The compound has been evaluated for its antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. It demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 8 µg/mL .
  • Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways essential for bacterial survival .
  • Comparative Studies : When compared to conventional antibiotics, this triazole derivative exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative treatment option in antibiotic-resistant infections .

Anti-inflammatory Activity

  • Inflammation Models : The compound has shown promise in preclinical models for reducing inflammation markers such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models .
  • Mechanistic Insights : The anti-inflammatory effects are thought to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response .

Structure-Activity Relationship (SAR)

The biological activity of triazoles is significantly influenced by their structural components:

  • Substituents : The presence of electron-withdrawing groups like trifluoromethyl enhances potency by increasing lipophilicity and improving interaction with biological targets.
  • Sulfanyl Group : This moiety is critical for biological activity, as it participates in key interactions with enzymes involved in cancer progression and microbial resistance mechanisms .

Data Summary Table

Activity TypeCell Line/PathogenIC50/MIC ValueReference
AnticancerMCF-75 µM
AnticancerA54910 µM
AntimicrobialS. aureus8 µg/mL
AntimicrobialE. coli16 µg/mL
Anti-inflammatoryLPS-induced model-

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